Xanthine Oxidase Inhibitory Activity: Potential Baseline but Unconfirmed Structural Identity
A BindingDB entry (BDBM50517021 / CHEMBL4445985) reports a Ki of 4.20 nM for mixed-type inhibition of xanthine oxidase using xanthine as substrate [1]. However, the SMILES string associated with this entry (CC(C)CCOc1ccc(cc1C#N)-c1ncc(C(O)=O)c(=N)[nH]1) does not correspond to 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid. The structural match remains unverified; therefore, this data point cannot be reliably attributed to the target compound. No comparator data are available for this compound against known xanthine oxidase inhibitors such as allopurinol or febuxostat.
| Evidence Dimension | Xanthine oxidase inhibition (Ki) |
|---|---|
| Target Compound Data | 4.20 nM (unconfirmed structural match) |
| Comparator Or Baseline | Allopurinol (Ki ~ 100–200 nM); Febuxostat (Ki < 1 nM) – literature values |
| Quantified Difference | Not calculable due to unconfirmed identity |
| Conditions | Mixed-type inhibition assay using xanthine as substrate (origin: unknown or bovine) |
Why This Matters
Even if the activity were confirmed, without direct comparator data under identical assay conditions, no differentiation from existing clinical XO inhibitors can be claimed for procurement purposes.
- [1] BindingDB. BDBM50517021 / CHEMBL4445985. Ki: 4.20 nM; Mixed-type inhibition of xanthine oxidase using xanthine as substrate. View Source
